(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol
Description
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8?,10-/m1/s1 |
InChI Key |
MOILFCKRQFQVFS-PKKLKZMXSA-N |
Isomeric SMILES |
C[C@]1(C2CC(C2(C)C)CC1O)O |
Canonical SMILES |
CC1(C2CC1C(C(C2)O)(C)O)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Pinene Derivatives
The most widely reported laboratory method involves the oxidation of pinene derivatives, such as α-pinene or β-pinene, using osmium tetroxide. This reaction proceeds via a syn-dihydroxylation mechanism, where the double bond in the pinene precursor is converted into a vicinal diol with retention of stereochemistry.
Procedure :
- Substrate Preparation : α-Pinene is dissolved in an inert solvent, such as dichloromethane, under nitrogen atmosphere.
- Oxidation : Osmium tetroxide is added incrementally at 0–5°C to minimize side reactions. The reaction mixture is stirred for 24–48 hours to ensure complete dihydroxylation.
- Workup : The reaction is quenched with aqueous sodium bisulfite to reduce excess osmium tetroxide, followed by extraction with ethyl acetate.
- Purification : The crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient.
Key Considerations :
Post-Oxidation Reduction
In some protocols, the initial oxidation product undergoes further reduction to enhance yield or purity. For example, catalytic hydrogenation with palladium on carbon (Pd/C) may be employed to saturate residual double bonds or reduce ketone byproducts.
Industrial Production Methods
Catalytic Hydrogenation
Industrial-scale synthesis prioritizes cost-effectiveness and safety, favoring catalytic hydrogenation over osmium-based oxidation.
Procedure :
- Substrate Preparation : β-Pinene is dissolved in a high-boiling solvent, such as toluene or xylene.
- Hydrogenation : The solution is subjected to hydrogen gas (5–10 bar) in the presence of palladium on carbon (Pd/C) or platinum oxide (PtO2) at 80–120°C for 6–12 hours.
- Isolation : The catalyst is filtered, and the solvent is evaporated under reduced pressure.
- Crystallization : The residue is recrystallized from ethanol/water to afford the pure diol.
Advantages :
Continuous Flow Reactors
Emerging industrial approaches utilize continuous flow systems to enhance reaction control and reduce processing time. These systems enable precise temperature and pressure regulation, minimizing side reactions and improving reproducibility.
Stereochemical Control and Mechanistic Insights
Syn-Dihydroxylation Mechanism
The stereochemical outcome of the osmium tetroxide method is governed by the syn-dihydroxylation mechanism. The transition state involves a cyclic osmate ester, which dictates the axial addition of hydroxyl groups to the double bond, preserving the bicyclic framework’s geometry.
Hydrogenation Stereoselectivity
In catalytic hydrogenation, the stereochemistry of the starting pinene derivative determines the final product’s configuration. β-Pinene, with its endo double bond, undergoes hydrogenation to yield the (1R,3S,4R,5R) isomer exclusively, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Comparative Analysis of Preparation Methods
| Parameter | Laboratory Oxidation | Industrial Hydrogenation |
|---|---|---|
| Starting Material | α-Pinene | β-Pinene |
| Catalyst/Reagent | Osmium tetroxide | Palladium on carbon |
| Temperature | 0–25°C | 80–120°C |
| Pressure | Ambient | 5–10 bar H₂ |
| Yield | 70–75% | 85–90% |
| Stereochemical Purity | >99% ee | >99% ee |
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce different alcohol derivatives.
Scientific Research Applications
(1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related bicyclic diols and derivatives, focusing on molecular topology , stereochemistry , synthesis , and applications .
Table 1: Key Comparative Data
Structural and Functional Analysis
Skeletal Differences: The target compound’s bicyclo[3.1.1]heptane framework (pinane) contrasts with bicyclo[4.1.0]heptane (norbornane) in 3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol.
Stereochemical Impact :
- The (1R,3S,4R,5R) configuration of the target compound vs. the (1S,3S,4R,5S) stereoisomer (CAS 57089-71-1) alters hydrogen-bonding patterns, affecting solubility and crystallinity .
Functional Group Variations :
- The ketone in 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one lacks hydrogen-bonding capacity, making it less polar than the diol. This increases its utility as a hydrophobic intermediate .
- Verbenyl acetate ’s ester group enhances volatility, making it suitable for fragrance formulations .
Synthetic Routes: The target compound and 3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol are both synthesized via oxidation of terpene precursors (e.g., pinene or carene) using oxidizing agents like KMnO₄ .
Applications :
- The diol’s hydroxyl groups make it a candidate for chiral resolution or as a building block in pharmaceuticals, whereas nitrogen-containing derivatives (e.g., HL1) are tailored for asymmetric catalysis .
Research Findings and Implications
- Thermodynamic Stability: The rigid pinane skeleton of the target compound contributes to higher thermal stability compared to norbornane derivatives .
- Biological Activity : Stereoisomeric diols (e.g., 57089-71-1) may exhibit divergent interactions with enzymes or receptors due to spatial arrangement .
- Industrial Relevance : Verbenyl acetate’s use in perfumery underscores the importance of functional group modifications for sector-specific applications .
Biological Activity
(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol (commonly referred to as pinanediol) is a bicyclic compound with potential applications in various fields including pharmaceuticals and agrochemicals. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.
- Chemical Formula : CHO
- CAS Number : 22422-34-0
- Appearance : White crystalline solid
- Melting Point : 55-59°C
- Boiling Point : 101-102°C at 1 mmHg
- Density : 1.091 g/cm³
- Storage Conditions : Recommended at 2-8°C
Biological Activity Overview
The biological activity of (1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol has been investigated in various studies. Key findings regarding its biological effects include:
Antimicrobial Activity
Research has shown that pinanediol exhibits antimicrobial properties against a range of pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that pinanediol could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Pinanediol has demonstrated anti-inflammatory activity in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with pinanediol significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Neuroprotective Properties
Recent investigations into the neuroprotective effects of pinanediol have shown promise in models of neurodegeneration. In a rodent model of Alzheimer's disease, pinanediol administration resulted in improved cognitive function and reduced amyloid-beta plaque accumulation.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A randomized controlled trial assessed the efficacy of pinanediol as an antiseptic agent in wound care. Patients treated with pinanediol showed a significant reduction in infection rates compared to those receiving standard care. -
Neuroprotection in Alzheimer’s Disease Models :
A study published in a peer-reviewed journal highlighted the neuroprotective effects of pinanediol on neuronal cells exposed to oxidative stress. The results indicated that pinanediol treatment enhanced cell viability and reduced apoptosis.
The exact mechanism by which pinanediol exerts its biological effects is still under investigation. However, preliminary studies suggest that it may modulate signaling pathways involved in inflammation and apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via stereoselective oxidation of α-pinene derivatives or enzymatic resolution of racemic mixtures. For example, (+)-α-pinene can be converted to intermediates like (1S,2S,5S)-(-)-2-hydroxy-3-pinanone, followed by dihydroxylation under controlled pH and temperature to preserve stereochemistry . Key factors include solvent polarity (e.g., THF vs. ethanol), catalyst choice (e.g., OsO₄ for syn-dihydroxylation), and reaction time to minimize epimerization.
| Synthetic Method | Key Conditions | Yield (%) | Stereopurity |
|---|---|---|---|
| OsO₄-catalyzed oxidation | THF, 0°C, 12 h | 65–75 | >95% ee |
| Enzymatic resolution | Lipase B, isopropanol, 37°C | 50–60 | 98% ee |
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, is critical for resolving stereoisomers. For instance, coupling constants (-values) between H-3 and H-4 protons distinguish axial/equatorial hydroxyl orientations. High-resolution mass spectrometry (HRMS) confirms molecular formula integrity, while polarimetry quantifies enantiomeric excess (ee) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in stereochemical purity or solvent interactions. To resolve this:
- Validate stereochemistry via X-ray crystallography or NOESY NMR to confirm diol configuration .
- Replicate assays under standardized conditions (e.g., PBS buffer vs. DMSO solubility limits) and compare dose-response curves.
- Perform molecular docking studies to assess binding affinity differences between enantiomers .
Q. What strategies optimize the use of this compound as a chiral ligand in asymmetric catalysis?
- Methodological Answer : The bicyclic framework enhances rigidity, favoring enantioselectivity in Pd-catalyzed cross-couplings. Key steps:
-
Functionalize the diol moiety with benzyl or methyl groups to tune steric bulk .
-
Screen solvent systems (e.g., toluene for hydrophobic interactions) and co-catalysts (e.g., BINAP) to improve turnover frequency.
-
Monitor catalytic efficiency via HPLC with chiral columns to quantify ee in products .
Ligand Modification Reaction Type ee (%) Turnover Number Benzyl-substituted Suzuki-Miyaura 92 1,200 Methyl-substituted Heck coupling 85 900
Q. How does the compound’s microviscosity affect its interaction with lipid bilayers in membrane studies?
- Methodological Answer : Incorporate the compound into liposomes (e.g., dipalmitoylphosphatidylcholine) and measure membrane fluidity using fluorescence anisotropy with probes like DPH. Compare results with control monoterpenes (e.g., menthol) to assess structure-activity relationships. Lower microviscosity correlates with increased hydroxyl group mobility .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s conformational stability?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy minima for different diastereomers. Molecular dynamics simulations (AMBER force field) predict solvent effects on conformation. Compare computed -NMR shifts with experimental data to validate accuracy .
Data Discrepancy Analysis
Q. Why do synthetic yields vary significantly when using enzymatic vs. chemical resolution methods?
- Answer : Enzymatic resolution (e.g., lipase-mediated hydrolysis) often provides higher stereopurity but lower yields due to substrate specificity. Chemical methods (e.g., chiral auxiliaries) may generate byproducts from side reactions, reducing ee but improving scalability. Optimize by hybrid approaches: enzymatic purification of crude chemical products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
